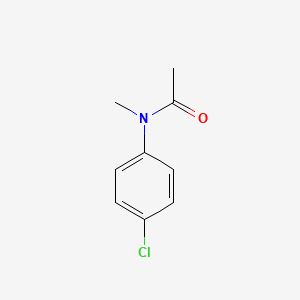

N-(4-chlorophenyl)-N-methylacetamide

Descripción

Contextualization within N-Substituted Amide Chemistry Research

The amide bond is a fundamental functional group in chemistry and biology, forming the backbone of proteins. N-substituted amides, where the amide nitrogen is bonded to one or two organic substituents, are a diverse class of compounds with wide-ranging applications. Research into N-substituted amides is vast, covering everything from fundamental reaction mechanisms to the synthesis of complex pharmaceuticals.

The chlorination of amides, for instance, is a reaction of significant interest in both biochemistry and environmental chemistry. Studies on the chlorination mechanism of N-methylacetamide, a simpler structural relative of N-(4-chlorophenyl)-N-methylacetamide, have utilized high-level quantum chemical procedures to understand the reaction pathways. nih.gov These studies have indicated that the most favorable pathway for N-chlorination involves the formation of an iminol intermediate which then reacts with hypochlorous acid. nih.gov This mechanistic understanding is crucial for predicting the reactivity and potential metabolic pathways of more complex N-substituted amides like N-(4-chlorophenyl)-N-methylacetamide.

Furthermore, the physical and chemical properties of N-substituted amides are heavily influenced by the nature of the substituents on the nitrogen and carbonyl carbon. For example, studies on the solid-state structures of related benzanilides, such as N-(4-chlorophenyl)3-methylbenzamide, reveal how different substituents affect the conformation of the molecule, particularly the arrangement of the N-H and C=O bonds. nih.gov This foundational research provides a basis for designing molecules with specific three-dimensional shapes, a key aspect of modern drug discovery.

Overview of Scholarly Research Trajectories for N-(4-chlorophenyl)-N-methylacetamide and its Derivatives

While scholarly research focusing exclusively on N-(4-chlorophenyl)-N-methylacetamide is limited, a significant body of work exists for its structural derivatives. The research trajectory for these derivatives primarily ventures into medicinal chemistry, with a strong focus on developing new therapeutic agents. A prominent theme is the incorporation of the N-(4-chlorophenyl)acetamide moiety into larger molecular scaffolds, particularly those containing heterocyclic rings like thiazole (B1198619), to explore potential anticancer and antimicrobial activities.

Researchers have synthesized series of N-phenylacetamide derivatives containing 4-arylthiazole moieties and evaluated their biological activities. mdpi.comnih.gov For example, derivatives where the acetamide (B32628) nitrogen is part of a more complex structure have shown promising results as antibacterial agents against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). mdpi.comnih.gov Another line of research has explored N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives as potential anticancer agents, with some compounds demonstrating potent cytotoxic activity against human cancer cell lines. ijcce.ac.ir

The table below summarizes the research on some derivatives containing the N-phenylacetamide core, highlighting their area of investigation and key findings.

| Derivative Class | Area of Research | Key Findings |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial Activity | Showed promising activity against various plant pathogenic bacteria. mdpi.comnih.gov |

| N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives | Anticancer Activity | Certain compounds exhibited potent cytotoxicity against cervical (HeLa) and glioblastoma (U87) cancer cells. ijcce.ac.ir |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and Anticancer Activity | Some derivatives showed promising antimicrobial and antiproliferative activity against breast cancer cell lines. researchgate.net |

| N-methylamide-structured SB366791 derivatives | TRPV1 Antagonism | N-methylation of the amide, similar to the structure in N-(4-chlorophenyl)-N-methylacetamide, led to compounds with high antagonistic activity for the TRPV1 receptor. rsc.org |

Significance of the N-(4-chlorophenyl)-N-methylacetamide Core Structure in Medicinal Chemistry and Chemical Biology Research

The core structure of N-(4-chlorophenyl)-N-methylacetamide, combining a chlorinated aromatic ring with an N-methylated amide, is significant in medicinal chemistry for several reasons. The 4-chlorophenyl group is a common substituent in many biologically active compounds. The chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

The N-methylacetamide group is also a key feature. N-methylation of amides can prevent the formation of hydrogen bonds where the amide proton would typically act as a donor, which can alter the molecule's binding properties and solubility. It can also prevent amide-iminol tautomerization, leading to more structurally defined compounds. rsc.org Research on derivatives of the TRPV1 antagonist SB366791 demonstrated that N-methylated amides exhibited significantly higher antagonistic activity compared to their non-methylated counterparts. rsc.org This highlights the potential of the N-methylamide moiety to fine-tune the pharmacological profile of a drug candidate.

Furthermore, derivatives incorporating the broader N-(4-chlorophenyl)acetamide scaffold have been investigated for a range of biological activities. For instance, N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been synthesized and proposed as potential anticancer and anti-inflammatory agents. researchgate.net The structural motif of N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide has been identified as an impurity of diazepam, a widely used benzodiazepine (B76468) drug, indicating the relevance of this chemical scaffold in pharmaceutical manufacturing and analysis. nih.gov

The convergence of the electronic properties of the chlorophenyl ring and the conformational constraints imposed by the N-methylacetamide group makes this core structure a valuable platform for designing new molecules with specific biological functions. The existing research on its derivatives, particularly in the realms of oncology and infectious diseases, underscores its importance as a building block in the ongoing quest for novel therapeutic agents.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10ClNO |

|---|---|

Peso molecular |

183.63 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-N-methylacetamide |

InChI |

InChI=1S/C9H10ClNO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |

Clave InChI |

LODSEQRXZMEKSP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(C)C1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Reaction Pathways

General Synthetic Strategies for N-substituted Acetamides

The synthesis of N-substituted acetamides, a class of compounds to which N-(4-chlorophenyl)-N-methylacetamide belongs, is a cornerstone of organic chemistry. These amides are prevalent in medicinal chemistry, materials science, and biology, making the development of efficient synthetic methods a continuous area of research. researchgate.net

A variety of general strategies have been developed for the formation of N-substituted acetamides. One of the most common approaches involves the acylation of amines . researchgate.net This can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids, often in the presence of a coupling agent. For instance, N-methylacetamide itself can be prepared by reacting methylamine (B109427) with hot acetic acid or acetic anhydride (B1165640). chemicalbook.comwikipedia.org

Another general method is the reductive transamidation between N-acyl benzotriazoles and organic nitro compounds. This approach utilizes stable and readily available starting materials. researchgate.net Furthermore, a metal-free, one-pot, two-step protocol allows for the direct conversion of nitroarenes to N-aryl amides. This process involves the reduction of the nitro group followed by the addition of an anhydride. researchgate.net

More recent strategies have focused on developing catalytic approaches to amide bond formation. These methods aim to improve efficiency and reduce the use of stoichiometric activating agents. researchgate.net Additionally, multi-component reactions, such as the Ugi reaction, provide a pathway to complex α-amido amides in a single step from simple starting materials. acs.org

The following table summarizes some general synthetic strategies for N-substituted acetamides:

Table 1: General Synthetic Strategies for N-substituted Acetamides

| Synthetic Strategy | Key Reactants | General Description | Reference |

|---|---|---|---|

| Amine Acylation | Amine, Acylating Agent (e.g., acyl chloride, anhydride) | A widely used method involving the reaction of an amine with an activated carboxylic acid derivative. | researchgate.net |

| Reductive Transamidation | N-acyl benzotriazole, Nitro compound | A method that allows for the synthesis of amides from nitro compounds under mild conditions. | researchgate.net |

| One-Pot Nitroarene Conversion | Nitroarene, Reducing Agent, Anhydride | A two-step, one-pot synthesis that converts nitroarenes directly into N-aryl amides. | researchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | A multi-component reaction that forms α-amido amides in a single step. | acs.org |

Specific Synthetic Routes Involving N-(4-chlorophenyl)-N-methylacetamide and its Structural Analogues

The synthesis of N-(4-chlorophenyl)-N-methylacetamide and its analogues can be accomplished through several specific routes, primarily focusing on the formation of the amide bond and modifications to the aromatic ring.

Acylation Reactions for N-Methylacetamide Moiety Formation

The formation of the N-methylacetamide moiety in N-(4-chlorophenyl)-N-methylacetamide is typically achieved through the acylation of 4-chloro-N-methylaniline. nih.gov This reaction involves the introduction of an acetyl group onto the nitrogen atom of the secondary amine.

A common method for this transformation is the use of acetic anhydride . The reaction between 4-chloro-N-methylaniline and acetic anhydride leads to the formation of N-(4-chlorophenyl)-N-methylacetamide and acetic acid as a byproduct. Another effective acylating agent is acetyl chloride . The reaction with acetyl chloride is generally faster and more exothermic, often requiring a base to neutralize the hydrochloric acid that is formed.

The general reaction scheme is as follows:

4-chloro-N-methylaniline + Acetylating Agent → N-(4-chlorophenyl)-N-methylacetamide

The choice of acylating agent and reaction conditions can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the cost of the reagents. For example, a method for the synthesis of 2-(4-chlorophenyl)-N-methylacetamide involves the reaction of 4-chlorobenzeneacetyl chloride with methylamine. chemicalbook.com

Functionalization and Derivatization of Chlorophenyl Moieties

The chlorophenyl moiety of N-(4-chlorophenyl)-N-methylacetamide offers a site for further functionalization and derivatization, allowing for the synthesis of a wide range of structural analogues. The presence of the chlorine atom provides a handle for various cross-coupling reactions.

One important class of reactions for modifying the chlorophenyl group is palladium-catalyzed cross-coupling . For instance, the chlorine atom can be replaced with other functional groups through reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, vinyl, or amino groups, respectively, onto the phenyl ring.

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro and the N-methylacetamido groups will influence the position of substitution. For example, nitration or halogenation of the ring would lead to the introduction of a nitro or another halogen group at specific positions.

The 4-chlorophenyl group has also been utilized as a protecting group for hydroxy functions in carbohydrate chemistry. researchgate.net It can be introduced using a diaryliodonium triflate and later removed under specific conditions, highlighting its stability and selective reactivity. researchgate.net

Multi-step Organic Reaction Sequences for Complex Analogues

The synthesis of more complex analogues of N-(4-chlorophenyl)-N-methylacetamide often requires multi-step reaction sequences. These sequences can involve a combination of the reactions described above, as well as other transformations to build up molecular complexity.

For example, a multi-step synthesis could start with a simpler substituted aniline (B41778), which is then acylated, followed by functionalization of the aromatic ring. Alternatively, a complex aryl starting material could be synthesized first, followed by the introduction of the N-methylacetamido group in a later step.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of N-(4-chlorophenyl)-N-methylacetamide and its analogues is crucial for optimizing reaction conditions and developing new synthetic methods.

Electrophilic Palladation Mechanisms in Related Reactions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds. In many of these reactions, an electrophilic palladation mechanism is proposed to be a key step. rsc.orgnih.gov

This mechanism typically involves the coordination of the palladium(II) catalyst to the aromatic ring, followed by an electrophilic attack of the palladium on a C-H bond. This results in the formation of a palladacycle intermediate, where the palladium is directly bonded to a carbon atom of the aromatic ring. The directing group on the substrate often plays a crucial role in controlling the regioselectivity of this C-H activation step. nih.gov

For instance, in the palladium-catalyzed acylation of 2-phenylpyridine, the proposed mechanism involves the formation of a five-membered cyclopalladated complex. This intermediate then reacts with the acylating agent, followed by reductive elimination to form the final product and regenerate the palladium catalyst. rsc.org The presence of electron-withdrawing groups on the phenylpyridine can decrease the reaction yield, which is consistent with an electrophilic palladation pathway. rsc.org

The following table outlines a plausible mechanistic pathway for a related palladium-catalyzed C-H activation reaction:

Table 2: Plausible Mechanism of a Palladium-Catalyzed C-H Activation/Acylation

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1. Catalyst Activation | Generation of an active Pd(II) species. | Active Pd(II) catalyst | rsc.org |

| 2. Electrophilic Palladation | Chelation-assisted electrophilic attack of Pd(II) on an arene C-H bond. | Palladacycle intermediate | rsc.org |

| 3. Oxidative Addition/Reaction with Acyl Source | Reaction of the palladacycle with the acylating agent. | Pd(IV) intermediate | rsc.org |

| 4. Reductive Elimination | Formation of the C-C bond and the acylated product, regenerating a Pd(II) species. | Acylated product, Pd(II) species | rsc.org |

| 5. Catalyst Regeneration | Ligand exchange to regenerate the active catalyst for the next cycle. | Active Pd(II) catalyst | rsc.org |

Scandium-Catalyzed Oxidative Reaction Pathways in N-Alkylacetamide Synthesis

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the construction of complex molecules under mild and efficient conditions. Scandium catalysts have emerged as versatile tools in a variety of organic transformations, including tandem reactions and asymmetric synthesis. Their application extends to the formation of carbon-nitrogen bonds, a fundamental process in the synthesis of many biologically active compounds and functional materials.

One notable advancement is the use of scandium catalysis in oxidative cross-coupling reactions. Researchers have developed a novel method for the synthesis of α-alkyl α-amino acid ester derivatives by coupling N-arylglycine esters with alkyl boronic acid esters. This reaction proceeds in the presence of a scandium catalyst and utilizes a silver salt as the oxidant. The methodology is distinguished by its mild reaction conditions and a high tolerance for various functional groups, delivering the desired products in moderate to excellent yields. While this specific protocol produces α-amino acid esters, the underlying principle of a scandium-catalyzed oxidative coupling represents a significant pathway for forming C-N bonds, which is central to the synthesis of N-alkylacetamides.

The general applicability of scandium catalysts is further demonstrated in other complex transformations. For instance, scandium triflate has been effectively used to catalyze tandem transfer hydrogenation and cyclization reactions of ortho-substituted aminobenzaldehydes and aminoacetophenones with alcohols. This showcases the catalyst's ability to facilitate multiple sequential reaction steps in a single pot. Furthermore, N,N'-dioxide-Sc(III) complexes have been successfully employed in the asymmetric 1,6-addition of oxindoles to dienyl ketones, highlighting the potential for creating chiral centers with high selectivity. These examples underscore the broad utility and potential of scandium-based catalysts in developing synthetic routes to a wide array of nitrogen-containing compounds, including N-alkylacetamides like N-(4-chlorophenyl)-N-methylacetamide.

Table 1: Overview of a Scandium-Catalyzed Oxidative Cross-Coupling Reaction

| Feature | Description |

|---|---|

| Reaction Type | Oxidative cross-coupling |

| Catalyst | Scandium-based catalyst |

| Reactants | N-arylglycine esters and alkyl boronic acid esters |

| Oxidant | Silver salt |

| Key Bond Formed | Carbon-Nitrogen (C-N) |

| Reported Advantages | Mild reaction conditions, excellent functional group tolerance, moderate to excellent yields. |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Techniques for Structural Confirmation

The elucidation of the precise chemical structure of N-(4-chlorophenyl)-N-methylacetamide relies on the application of several key spectroscopic methods. These techniques, when used in concert, offer a complete picture of the atomic connectivity and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specific structural features can be determined.

While specific, experimentally-derived ¹H NMR data for N-(4-chlorophenyl)-N-methylacetamide is not available in the public domain, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally related compounds. For instance, in analogous N-aryl-N-methylacetamides, the N-methyl protons typically appear as a singlet, and the acetyl protons also present as a singlet, with their exact chemical shifts influenced by the electronic environment of the aromatic ring. The aromatic protons on the 4-chlorophenyl group are expected to show a characteristic splitting pattern, likely as two distinct doublets, due to the symmetry of the para-substituted ring.

Table 1: Predicted ¹H NMR Data for N-(4-chlorophenyl)-N-methylacetamide

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~1.9-2.2 | Singlet |

| N-Methyl (CH₃) | ~3.2-3.4 | Singlet |

| Aromatic (H-2, H-6) | ~7.1-7.3 | Doublet |

| Aromatic (H-3, H-5) | ~7.3-7.5 | Doublet |

Note: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for N-(4-chlorophenyl)-N-methylacetamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | ~22-25 |

| N-Methyl (CH₃) | ~37-40 |

| Aromatic (C-2, C-6) | ~128-130 |

| Aromatic (C-3, C-5) | ~129-131 |

| Aromatic (C-4, C-Cl) | ~132-135 |

| Aromatic (C-1, C-N) | ~141-144 |

| Carbonyl (C=O) | ~169-172 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. While a specific EI-MS spectrum for N-(4-chlorophenyl)-N-methylacetamide is not available, the fragmentation pattern can be anticipated. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the acetyl group and the N-methyl group.

HR-EI-MS provides a highly accurate determination of the mass of the molecular ion, which allows for the calculation of the elemental composition of the molecule. This technique is crucial for confirming the molecular formula of N-(4-chlorophenyl)-N-methylacetamide as C₉H₁₀ClNO. The high precision of this method helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-(4-chlorophenyl)-N-methylacetamide is characterized by vibrations corresponding to its constituent parts: the substituted aromatic ring, the amide group, and the methyl groups.

For the related compound N-(4-chlorophenyl)acetamide , the FTIR spectrum displays key absorptions that are indicative of its structure. spectrabase.com Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The presence of the amide group is confirmed by the N-H stretching vibration, typically observed as a strong band around 3300 cm⁻¹, and the amide I band (C=O stretching) which appears as a very strong absorption around 1660 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, is found near 1540 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹.

In the case of N-methylacetamide , the FTIR spectrum shows a characteristic C=O stretching vibration at approximately 1650 cm⁻¹. chemicalbook.com The N-H stretching is observed around 3280 cm⁻¹, while the C-N stretching is found near 1390 cm⁻¹. The methyl group C-H stretching vibrations are present in the 2950-2850 cm⁻¹ range.

By combining these observations, the FTIR spectrum of N-(4-chlorophenyl)-N-methylacetamide is predicted to show the following key features:

Aromatic C-H stretching vibrations from the chlorophenyl ring (3100-3000 cm⁻¹).

Aliphatic C-H stretching vibrations from the two methyl groups (3000-2850 cm⁻¹).

A strong amide I band (C=O stretch) in the region of 1650-1630 cm⁻¹, characteristic of tertiary amides.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

A C-N stretching vibration around 1350-1250 cm⁻¹.

A C-Cl stretching vibration in the lower frequency region of the spectrum.

The following table summarizes the characteristic FTIR absorption bands for the related compound N-(4-chlorophenyl)acetamide. spectrabase.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | ~1660 |

| N-H Bending (Amide II) | Bending | ~1540 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-Cl | Stretching | <800 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. In N-(4-chlorophenyl)-N-methylacetamide, the primary chromophores are the chlorophenyl ring and the amide group.

The electronic spectrum of N-(4-chlorophenyl)-N-methylacetamide is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the chlorine atom, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609). The amide group also contributes to the electronic spectrum, with a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths.

While specific experimental UV-Vis data for N-(4-chlorophenyl)-N-methylacetamide is scarce, data for the related compound N-(4-methoxyphenyl)-N-methylacetamide shows an absorption maximum (λmax) around 250 nm. This provides a reasonable estimate for the expected absorption region for N-(4-chlorophenyl)-N-methylacetamide, as both chloro and methoxy (B1213986) substituents can influence the electronic transitions of the benzene ring through their mesomeric and inductive effects.

The typical electronic transitions for aromatic and amide systems are summarized in the table below.

| Chromophore | Transition | Typical λmax (nm) |

| Benzene | π → π | ~204, ~256 |

| Amide (C=O) | n → π | ~220 |

| Amide (C=O) | π → π* | ~190 |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and the packing of molecules in the solid state. While a crystal structure for N-(4-chlorophenyl)-N-methylacetamide has not been reported, the crystal structure of the closely related compound N-(4-chlorophenyl)acetamide has been determined and provides significant insight into the likely solid-state conformation. nih.gov

The crystal structure of N-(4-chlorophenyl)acetamide reveals that the molecule is nearly planar. nih.gov The acetamide (B32628) group and the chlorophenyl ring are almost coplanar, which allows for delocalization of the nitrogen lone pair electrons into the aromatic ring and the carbonyl group. In the crystal, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains or sheets. This hydrogen bonding is a dominant feature in the crystal packing of primary and secondary amides.

A search of the Cambridge Structural Database (CSD) for a similar fragment, N-phenylacetamide with a halogen at the 4-position, yielded 92 hits, indicating that this structural motif is well-studied. nih.gov In many of these structures, the planarity of the phenyl and amide groups is a common feature.

The crystallographic data for a related compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , is summarized in the table below. researchgate.net

| Crystal Data | |

| Chemical Formula | C₁₄H₁₀Cl₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.7865(2) |

| b (Å) | 13.0725(2) |

| c (Å) | 15.9606(2) |

| β (°) | 100.7371(14) |

| Volume (ų) | 2826.11(7) |

| Z | 8 |

Advanced Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis

To gain a more detailed understanding of the vibrational modes observed in the FTIR spectrum, a Potential Energy Distribution (PED) analysis can be performed. PED is a computational method that assigns the calculated vibrational frequencies to specific internal coordinates (bond stretches, angle bends, torsions) of the molecule. This allows for a precise and unambiguous assignment of the spectral bands, which can be challenging for complex molecules where vibrational modes are often coupled.

A full PED analysis for N-(4-chlorophenyl)-N-methylacetamide is not available in the literature. However, computational studies on similar molecules, such as substituted acetanilides, provide a framework for understanding the expected vibrational mode compositions. canterbury.ac.nz

For a molecule like N-(4-chlorophenyl)-N-methylacetamide, the PED analysis would likely show that the high-frequency vibrations, such as C-H stretches, are relatively pure modes. In contrast, the vibrations in the fingerprint region (below 1500 cm⁻¹) are expected to be highly coupled. For example, the bands in the 1400-1200 cm⁻¹ region would likely show significant contributions from C-N stretching, C-C stretching of the aromatic ring, and in-plane C-H bending modes.

The amide I band (C=O stretch) is generally a relatively pure vibration, although it can have minor contributions from C-N stretching and C-C stretching. The PED analysis helps to quantify these contributions.

A computational study on N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide provides an example of the insights gained from this type of analysis. nih.gov In this related molecule, the amide group was found to be nearly planar, and the dihedral angle between the amide group and the fluorobenzene (B45895) ring was determined to be 87.30(5)°. nih.gov The PED analysis would elucidate the coupling between the vibrations of the amide group, the aromatic ring, and the alkyl substituents.

A hypothetical PED analysis for a key vibration in N-(4-chlorophenyl)-N-methylacetamide is presented in the table below to illustrate the concept.

| Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

| ~1650 | Amide I | ν(C=O) (75%), ν(C-N) (15%), δ(C-H) (10%) |

| ~1300 | - | ν(C-N) (40%), δ(C-H) (30%), ν(C-C)ₐᵣ (20%) |

Note: The PED values in this table are hypothetical and serve for illustrative purposes only.

Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular behavior of N-(4-chlorophenyl)-N-methylacetamide. xisdxjxsu.asia This theoretical framework allows for the detailed examination of the molecule's electronic structure to predict a variety of properties. DFT calculations are instrumental in determining the optimized geometry, vibrational modes, electronic properties, and thermodynamic parameters, offering a comprehensive molecular profile. xisdxjxsu.asianih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is performed to determine the most stable three-dimensional structure of N-(4-chlorophenyl)-N-methylacetamide by finding the minimum energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. xisdxjxsu.asia The equilibrium geometry reveals a structure with a plane of symmetry for the main amide group. umich.edu

Studies on the related molecule, N-methylacetamide (NMA), show that different conformers can exist due to the rotation of the methyl groups. umich.edu While the energy differences between these conformers can be small, they may be spectroscopically distinguishable. umich.edu For N-(4-chlorophenyl)-N-methylacetamide, the optimized geometry provides the precise spatial arrangement of the chlorophenyl ring relative to the acetamide (B32628) group, which is crucial for understanding its interactions and reactivity. xisdxjxsu.asia

Table 1: Selected Optimized Geometrical Parameters for an N-chlorophenyl based acetamide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 Å |

| C-N | 1.35 Å | |

| C-Cl | 1.74 Å | |

| Bond Angle (°) | O-C-N | 122.5° |

| C-N-C | 118.9° | |

| Dihedral Angle (°) | C-C-N-C | 179.9° |

Data derived from theoretical studies on N-chlorophenyl based acetamides. xisdxjxsu.asia

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational analysis is conducted to understand the dynamic properties of the molecule. DFT calculations predict the frequencies of the fundamental vibrational modes, which correspond to absorption peaks in the molecule's infrared (IR) and Raman spectra. xisdxjxsu.asia These theoretical spectra are crucial for assigning the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov The findings from FTIR spectra often indicate that the calculated peaks have precise vibrational assignments. xisdxjxsu.asia For instance, the characteristic carbonyl (C=O) stretching frequency is highly sensitive to its chemical environment and intramolecular interactions. nih.gov

Table 2: Key Vibrational Frequencies and Assignments for N-(4-chlorophenyl)-N-methylacetamide

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl | ~1670 - 1700 |

| C-N Stretch | Amide | ~1350 - 1400 |

| C-Cl Stretch | Chlorophenyl | ~700 - 750 |

| N-CH₃ Rock | N-Methyl | ~1100 - 1150 |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 - 3100 |

Frequencies are typical values obtained from DFT calculations for related acetamide structures. xisdxjxsu.asianih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. xisdxjxsu.asiauni-muenchen.de The MEP map illustrates the charge distribution around the molecule, using a color-coded scheme to represent different potential values. researchgate.net

Red and Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For N-(4-chlorophenyl)-N-methylacetamide, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or for hydrogen bonding. xisdxjxsu.asiaresearchgate.net

Blue Regions : These colors denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the phenyl ring typically exhibit positive potential. researchgate.net

The MEP analysis provides a visual guide to the molecule's reactivity and its potential intermolecular interactions. uni-muenchen.demalayajournal.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, corresponding to the classic Lewis structure representation of bonds and lone pairs. uni-muenchen.de This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and electron density delocalization. materialsciencejournal.org The stability of the molecule is analyzed by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O | π* (C-N) | ~25-30 | Lone Pair Delocalization |

| LP (1) N | π* (C=O) | ~40-50 | Lone Pair Delocalization |

| π (Phenyl Ring) | π* (C=O) | ~5-10 | π-conjugation |

E(2) values are representative for the types of interactions found in similar amide structures. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eu

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. acadpubl.eu For N-(4-chlorophenyl)-N-methylacetamide, the HOMO is typically localized on the chlorophenyl ring and the amide nitrogen, while the LUMO is centered on the carbonyl group and the aromatic ring. xisdxjxsu.asiamalayajournal.org The calculated energy gap provides insight into the charge transfer that occurs within the molecule. acadpubl.eu

Table 4: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | ~ -6.0 to -7.0 eV |

| LUMO | ~ -0.5 to -1.5 eV |

| Energy Gap (ΔE) | ~ 4.5 to 6.0 eV |

Energy values are typical ranges from DFT calculations on related chlorophenyl compounds. xisdxjxsu.asiamalayajournal.orgacadpubl.eu

Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy)

DFT calculations, combined with statistical thermodynamics, can be used to predict the thermodynamic properties of N-(4-chlorophenyl)-N-methylacetamide. preprints.org These calculations provide values for standard heat capacity (C), entropy (S), and enthalpy (H) at a given temperature. Such data are crucial for understanding the molecule's behavior under different thermal conditions and for predicting the thermodynamics of reactions in which it participates. Studies on similar molecules like N-(4-hydroxy phenyl) acetamide have successfully used DFT to calculate these properties. nih.gov

Table 5: Calculated Thermodynamic Properties at Standard Temperature (298.15 K)

| Property | Unit | Calculated Value |

|---|---|---|

| Heat Capacity (C) | cal/mol·K | ~ 40 - 50 |

| Entropy (S) | cal/mol·K | ~ 95 - 105 |

| Enthalpy (H) | kcal/mol | ~ 10 - 15 |

Values are representative for acetamide derivatives as determined by DFT calculations. nih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and stability of a molecule. nih.gov These descriptors, including ionization energy, electron affinity, chemical potential, global hardness, and electrophilicity, are calculated using DFT methods. nih.gov The energy difference between the HOMO and LUMO orbitals, known as the energy gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For a molecule like N-(4-chlorophenyl)-N-methylacetamide, these descriptors quantify its tendency to donate or accept electrons in chemical reactions. While specific computational studies for this exact compound are not prevalent, analysis of structurally related compounds provides a framework for understanding its expected properties. For instance, a comprehensive study on Alpidem, a more complex molecule which also contains a 4-chlorophenyl group, utilized DFT to calculate these parameters to assess its reactivity and stability. nih.gov

The ionization potential (I) and electron affinity (A) can be estimated from the HOMO and LUMO energies using Koopman's theorem (I ≈ -EHOMO, A ≈ -ELUMO). From these, other descriptors are derived:

Chemical Potential (μ): μ = -(I + A) / 2

Global Hardness (η): η = (I - A) / 2

Electrophilicity (ω): ω = μ² / 2η

These values help predict how the molecule will interact with other chemical species. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for N-(4-chlorophenyl)-N-methylacetamide This table presents hypothetical values based on theoretical principles for illustrative purposes.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.30 |

| Ionization Energy | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Chemical Potential | μ | -(I+A)/2 | -3.85 |

| Global Hardness | η | (I-A)/2 | 2.65 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It is instrumental in predicting electronic absorption spectra (UV-Vis), which arise from electrons transitioning from lower to higher energy orbitals upon absorbing light. nih.gov The calculations provide information on excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the molecular orbitals involved in the transitions. researchgate.net

For N-(4-chlorophenyl)-N-methylacetamide, a TD-DFT analysis would identify the key electronic transitions, likely involving π-π* transitions within the chlorophenyl ring and n-π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the acetamide group. A computational study on a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, used TD-DFT to calculate its theoretical absorption spectrum. nih.gov Similarly, research on complex dyes containing a 4-chlorophenyl moiety employed TD-DFT to analyze their UV-Vis absorption and fluorescence emission spectra. nih.gov These studies show that the method accurately predicts the electronic properties and helps interpret experimental spectroscopic data.

Table 2: Hypothetical TD-DFT Results for N-(4-chlorophenyl)-N-methylacetamide This table presents hypothetical data for illustrative purposes, showing expected electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.63 | 268 | 0.150 | HOMO → LUMO (π→π*) |

| S0 → S2 | 5.17 | 240 | 0.005 | HOMO-1 → LUMO (n→π*) |

Molecular Docking Investigations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comresearchgate.net

Docking simulations for N-(4-chlorophenyl)-N-methylacetamide would involve placing it into the binding site of a target protein and evaluating the interactions. The simulation calculates a docking score or binding energy (often in kcal/mol), which estimates the binding affinity; more negative values typically indicate stronger binding. iapchem.org For example, a docking study on Alpidem, which contains the 4-chlorophenyl structure, evaluated its binding affinity against enzymes associated with Alzheimer's disease, yielding strong binding energies of -8.00 kcal/mol and -9.60 kcal/mol for two different protein targets. nih.gov Another study on N-arylacetamides identified potent anti-tubercular agents through molecular docking, demonstrating how the method can guide the discovery of new bioactive compounds. nih.gov These examples highlight how docking can predict whether N-(4-chlorophenyl)-N-methylacetamide is likely to bind effectively to a specific biological target.

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net By analyzing the docked pose of N-(4-chlorophenyl)-N-methylacetamide, researchers can identify the key amino acid residues in the protein's active site that interact with the ligand. For example, the chloro-substituted phenyl ring could engage in hydrophobic interactions or halogen bonds, while the carbonyl oxygen of the acetamide group could act as a hydrogen bond acceptor. Identifying these interactions is fundamental to understanding the structural basis of the ligand's biological activity and for guiding further optimization of its structure to enhance potency and selectivity.

Table 3: Illustrative Molecular Docking Results for N-(4-chlorophenyl)-N-methylacetamide with a Hypothetical Kinase Target This table is for illustrative purposes only.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ | -7.8 | Leu83, Val91 | Hydrophobic |

| (PDB: 0XXX) | Lys76 | Hydrogen Bond (with C=O) |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Research Compound Prioritization

In silico ADME studies use computational models to predict the pharmacokinetic properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, saving time and resources. Properties such as aqueous solubility, intestinal absorption, plasma protein binding, and metabolic stability are evaluated.

For N-(4-chlorophenyl)-N-methylacetamide, various online tools and software can predict its ADME properties based on its structure. A comprehensive in silico analysis of the related compound Alpidem determined that it possesses favorable drug-like and ADME profiles. nih.gov Such studies for N-(4-chlorophenyl)-N-methylacetamide would assess its potential to be orally bioavailable and to reach its target in the body without being metabolized or excreted too rapidly. These predictions help prioritize compounds for further experimental testing.

Table 4: Illustrative In Silico ADME Profile for N-(4-chlorophenyl)-N-methylacetamide This table presents predicted values for illustrative purposes.

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | High |

| Caco-2 Permeability | High | Good membrane permeability |

| Plasma Protein Binding | ~85% | Moderate binding |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Non-linear Optical (NLO) Properties Prediction and Assessment

Non-linear optical (NLO) materials have applications in technologies like telecommunications, optical computing, and laser technology. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). nih.gov Molecules with large hyperpolarizability values are considered promising NLO candidates. This property often arises from significant intramolecular charge transfer, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

The NLO properties of N-(4-chlorophenyl)-N-methylacetamide can be theoretically assessed. While the charge-transfer characteristics may not be as pronounced as in classic NLO materials, the presence of the electron-withdrawing chlorine atom and the acetamide group on the phenyl ring could give rise to modest NLO effects. Theoretical investigations into Alpidem nih.gov and certain quinoline (B57606) dyes containing a 4-chlorophenyl group have included the calculation of NLO properties, demonstrating the utility of DFT in this area. nih.gov These calculations help in the rational design of new materials with enhanced NLO responses.

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl N Methylacetamide Derivatives and Analogues

Rational Design and Synthesis of N-(4-chlorophenyl)-N-methylacetamide Analogues

The rational design of novel bioactive molecules often involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The N-(4-chlorophenyl)-N-methylacetamide structure has served as a versatile template for such modifications, leading to the synthesis of diverse chemical libraries.

1,2,4-Triazole-Based N-methylacetamide Derivatives

The incorporation of a 1,2,4-triazole (B32235) moiety into the N-phenylacetamide framework has been a productive strategy in the quest for new therapeutic agents. rsc.orgnih.gov The 1,2,4-triazole ring is a well-established pharmacophore known to be present in numerous drugs with a variety of biological activities, including antifungal, antiviral, and anticancer effects. nih.gov

The synthesis of these derivatives often involves a multi-step approach. For instance, a common strategy is to combine a substituted N-phenylacetamide with a triazole-containing precursor. In one such approach, a series of N-phenylacetamide derivatives bearing a 1,2,4-triazole ring were synthesized by linking the two moieties through an ether bridge. nyxxb.cn This involved the reaction of a substituted N-phenylacetamide with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanol. nyxxb.cn Another synthetic route involves the preparation of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives.

The biological evaluation of these compounds has revealed promising activities. For example, certain N-phenylacetamide derivatives containing 1,2,4-triazoles have shown significant fungicidal activity. The table below presents the in vitro fungicidal activity of some of these derivatives against Bipolaris maydis.

| Compound ID | Substituent | EC50 (mg/L) |

| 6j | - | 0.15 nyxxb.cn |

| Diniconazole (Control) | - | 0.12 nyxxb.cn |

In another study, a series of novel 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group were designed and synthesized. Several of these compounds exhibited good to excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo). rsc.org For instance, compounds 7e , 7g , and 7n displayed EC50 values of 34.5, 38.3, and 39.0 μg/mL, respectively, which were significantly better than the control agent Bismerthiazol (B1226852) (85.6 μg/mL). rsc.org

Molecular Hybrids Incorporating N-methylacetamide and Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, and a broader spectrum of activity. The N-methylacetamide scaffold has been successfully utilized in this approach.

A notable example is the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com This was achieved by introducing a thiazole (B1198619) ring system into the amide scaffold. The synthesis started from p-phenylenediamine, which underwent aniline (B41778) protection, amide formation, and deprotection to yield 4-amino-N-phenylacetamide intermediates. These were then converted to isothiocyanates, followed by the formation of thioureas, and finally condensed with α-halocarbonyl compounds to produce the target thiazole-containing N-phenylacetamide derivatives. mdpi.com Some of these hybrids have demonstrated promising anticancer and antibacterial activities. mdpi.comijcce.ac.irijcce.ac.ir For example, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide showed an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper. mdpi.com

In another study, N-substituted-acetamide derivatives were designed as novel and potent P2Y14R antagonists through a molecular hybridization approach based on crystallographic overlap studies. nih.gov This led to the discovery of compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), which exhibited a very potent IC50 of 0.6 nM. nih.gov

Furthermore, hybrid derivatives of cysteine and N-arylacetamides have been synthesized as potent urease inhibitors. nih.gov This design considered the known inhibitory roles of both cysteine and N-arylacetamide pharmacophores.

Derivatives with Modified Chlorophenyl and Acetamide (B32628) Substituents

Systematic modifications of the chlorophenyl and acetamide portions of the N-(4-chlorophenyl)-N-methylacetamide scaffold have been undertaken to explore the SAR and optimize biological activity. These modifications include altering the substituents on the phenyl ring and the nature of the acetamide group.

For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov In this series, the 4-chlorophenyl group was replaced by a 4-fluorophenyl group, and various substituents were introduced on the N-phenyl ring. The results indicated that the nature of the substituent on the N-phenyl ring significantly influenced the anticancer activity. nih.gov

The table below shows the in-vitro cytotoxicity of some of these derivatives against the PC3 (prostate carcinoma) cell line.

| Compound ID | N-Phenyl Substituent | IC50 (µM) |

| 2b | - | 52 nih.gov |

| 2c | p-nitro | 80 nih.gov |

| Imatinib (Control) | - | 40 nih.gov |

In a different approach, the N-phenylacetamide moiety was incorporated into isatin-based benzenesulfonamides to create carbonic anhydrase inhibitors. nih.gov For example, N-(4-chlorophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide was synthesized and evaluated for its inhibitory activity against various human carbonic anhydrase isoforms. nih.gov

Elucidation of Structure-Activity Relationships

The synthesis of diverse analogues of N-(4-chlorophenyl)-N-methylacetamide has enabled a detailed examination of the relationship between their chemical structure and biological activity. These SAR studies are crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Positions and Nature on Aromatic Rings on Biological Activity

The position and electronic nature of substituents on the aromatic rings of N-phenylacetamide derivatives play a critical role in determining their biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence the potency of these compounds, and their effect often depends on their position on the phenyl ring (ortho, meta, or para).

The fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazoles also demonstrated a dependence on the substitution pattern. nyxxb.cn For instance, compound 6a in that series showed a protective efficacy of 76.65% against rice sheath blight at a concentration of 200 mg/L, which was higher than the control agent diniconazole. nyxxb.cn

Influence of Alkyl/Aralkyl/Aryl Groups on Enzyme Inhibitory Profiles

The introduction of various alkyl, aralkyl, or aryl groups onto the N-(4-chlorophenyl)-N-methylacetamide scaffold has been shown to significantly modulate the enzyme inhibitory profiles of the resulting derivatives. This is a key strategy for enhancing potency and achieving selectivity for a particular enzyme target.

For example, a study on cysteine-N-arylacetamide derivatives as urease inhibitors demonstrated that the nature of the arylacetamide moiety had a profound impact on inhibitory activity. nih.gov All the synthesized compounds in this study exhibited high inhibitory activity, with IC50 values ranging from 0.35 to 5.83 µM, which were significantly more potent than the standard drug thiourea (B124793) (IC50 = 21.1 µM). nih.gov Compound 5e from this series was found to be a competitive inhibitor of urease. nih.gov

The table below presents the urease inhibitory activity of selected cysteine-N-arylacetamide derivatives.

| Compound ID | IC50 (µM) |

| 5a-l (range) | 0.35 - 5.83 nih.gov |

| Thiourea (Standard) | 21.1 nih.gov |

| Hydroxyurea (Standard) | 100.0 nih.gov |

Furthermore, N-aralkyl derivatives of 1-aminobenzotriazole (B112013) have been identified as potent and isozyme-selective mechanism-based inhibitors of rabbit pulmonary cytochrome P450. nih.gov This demonstrates that the incorporation of aralkyl groups can lead to highly specific enzyme inhibition. The design of such inhibitors is crucial for targeting specific enzymes involved in disease pathways while minimizing off-target effects.

While general principles of SAR, lipophilicity, and steric effects are well-established in medicinal chemistry, and studies on related N-arylacetamides exist, a dedicated and systematic investigation into a series of N-(4-chlorophenyl)-N-methylacetamide analogues is not found in the reviewed literature. Existing research on compounds with similar structural features, such as N-(substituted phenyl)-2-chloroacetamides or other N-arylacetamides, provides some context but lacks the specific quantitative data required to construct the detailed analysis and data tables as per the user's request.

For instance, studies on various N-arylacetamide derivatives have shown that substitutions on the phenyl ring can significantly influence their biological activities, such as antimicrobial or anticancer effects. The electronic properties (electron-donating or electron-withdrawing nature) of these substituents, along with their lipophilic and steric characteristics, are known to play a crucial role in how these molecules interact with their biological targets. The presence of a chlorine atom on the phenyl ring, as in the specified compound, is known to increase lipophilicity, which can affect the compound's ability to cross cell membranes and may lead to enhanced non-bonding interactions with biological receptors.

However, without a specific study that systematically modifies the N-(4-chlorophenyl)-N-methylacetamide structure and correlates these changes with a measured biological endpoint alongside their physicochemical parameters (like logP for lipophilicity and steric parameters such as Taft's E_s or molar refractivity), any attempt to generate the requested article would be speculative and not based on the required detailed research findings.

Therefore, due to the absence of specific and detailed research data on the SAR of N-(4-chlorophenyl)-N-methylacetamide derivatives focusing on lipophilicity and steric effects, the generation of the requested article with interactive data tables is not feasible. Further experimental research would be required to produce the data necessary for such an analysis.

Non Clinical Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies in In Vitro Systems

Research into N-phenylacetamide derivatives has uncovered their potential to interact with and inhibit various enzymes, playing a role in inflammatory and other biological pathways.

Lipoxygenases (LOXs) are enzymes involved in the synthesis of pro-inflammatory mediators like leukotrienes from arachidonic acid. nih.govacs.orgnih.gov Specifically, 15-lipoxygenase (15-LOX) is a target for anti-inflammatory drug development.

A study on a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides, which are structurally related to N-(4-chlorophenyl)-N-methylacetamide, demonstrated significant inhibitory activity against soybean 15-LOX. nih.govacs.org The inhibitory capability was assessed in vitro using a chemiluminescence method. nih.govacs.org Several compounds in the series showed potent inhibition with IC50 values ranging from 17.43 to 27.53 μM. nih.govnih.govacs.org Structure-activity relationship (SAR) analyses indicated that the nature and position of substituents on the phenyl ring are crucial for determining the 15-LOX inhibitory activity. nih.govacs.org

Table 1: 15-LOX Inhibitory Activity of 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide Derivatives

| Compound | IC50 (μM) nih.govnih.govacs.org |

|---|---|

| 7k | 17.43 ± 0.38 |

| 7o | 19.35 ± 0.71 |

| 7m | 23.59 ± 0.68 |

| 7b | 26.35 ± 0.62 |

| 7i | 27.53 ± 0.82 |

Data sourced from a study on related triazole derivatives.

Cyclooxygenase (COX) enzymes are key to the inflammatory response, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies on N-(4-chlorophenyl)-N-methylacetamide's effect on COX are limited, research on related compounds provides insight. For instance, SC-236, a compound containing a 4-chlorophenyl group ([4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-l] benzenesulfonamide]), is a highly selective COX-2 inhibitor. nih.gov Its anti-inflammatory effects are linked to the suppression of NF-κB activation and the phosphorylation of various kinases. nih.gov The adjunctive use of COX inhibitors in clinical settings for inflammation-based disorders is an area of growing interest. nih.gov

Derivatives of N-phenylacetamide have been shown to inhibit other significant enzyme targets.

Carbonic Anhydrase (CA): Two series of isatin (B1672199) N-phenylacetamide based sulfonamides were synthesized and found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms hCA I, II, IX, and XII. nih.gov One derivative, in particular, showed highly effective inhibition against hCA I and hCA II with Ki values of 45.10 nM and 5.87 nM, respectively. nih.gov

Cytochrome P450 Lanosterol (B1674476) 14α-demethylase: A series of N-phenylacetamide-incorporated 1,2,3-triazoles were evaluated for their antifungal activity, which is often linked to the inhibition of cytochrome P450 lanosterol 14α-demethylase (CYP51). rsc.orgrsc.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. rsc.org

In Vitro Antimicrobial Research

The acetamide (B32628) scaffold is a core feature in many antimicrobial agents, including widely used antibiotics like penicillins and cephalosporins. turkjps.org This has prompted research into the antimicrobial properties of various acetamide derivatives.

Multiple studies have demonstrated the antibacterial potential of N-phenylacetamide derivatives against a range of bacterial strains.

Benzimidazole-based Acetamides: A series of benzimidazole-based acetamide derivatives showed promising antibacterial activity, particularly against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 125 µg/mL, comparable to streptomycin. turkjps.orgresearchgate.net

2-Mercaptobenzothiazole (B37678) Acetamides: Novel hybrid compounds combining 2-mercaptobenzothiazole with different aryl amines exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org Certain compounds in the series showed significant activity comparable to the standard drug levofloxacin. nih.govacs.org

Thiazole-containing N-phenylacetamides: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their in vitro antibacterial activities against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc). nih.govnih.govmdpi.com Several compounds demonstrated promising results, with some having EC50 values superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.govnih.govmdpi.com For example, compound A1, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was found to rupture the cell membrane of Xoo. nih.govnih.gov

Table 2: Antibacterial Activity of Selected N-phenylacetamide Derivatives

| Derivative Class | Target Bacteria | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Benzimidazole-based Acetamides | P. aeruginosa | MIC: 125 µg/mL | turkjps.orgresearchgate.net |

| Thiazole-containing Acetamides (A1) | X. oryzae pv. oryzae | EC50: 156.7 µM | nih.govnih.gov |

| Thiazole-containing Acetamides (A4) | X. oryzae pv. oryzicola | EC50: 194.9 µM | nih.gov |

The antifungal activity of acetamide derivatives has also been a subject of investigation, with several classes showing inhibitory effects against various fungal species.

Benzimidazole-based Acetamides: Certain dithiocarbamate-substituted benzimidazole-based acetamides were identified as potent antifungal agents against Candida krusei, with a MIC value of 125 µg/mL. turkjps.orgresearchgate.net These compounds also showed high inhibitory activity against Fusarium solani. turkjps.orgresearchgate.net

2-chloro-N-phenylacetamide: This compound demonstrated antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. scielo.br Its mechanism of action is thought to involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br

Arylsulfonamide-related Acetamides: A study of arylsulfonamide compounds, including 2,2-diphenyl-N-(4-sulfamoylbenzyl) acetamide, tested their activity against various Candida species. nih.gov While the initial acetamide did not show strong activity, related amine derivatives demonstrated fungicidal effects against Candida glabrata. nih.gov

p-Acetamide: Research has shown that p-acetamide exhibits antifungal effects, inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. nih.gov

Table 3: Antifungal Activity of Selected Acetamide Derivatives

| Derivative Class | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| Benzimidazole-based Acetamides | C. krusei | 125 µg/mL | turkjps.orgresearchgate.net |

| Benzimidazole-based Acetamides | F. solani | 125 µg/mL | turkjps.orgresearchgate.net |

In Vitro Anti-inflammatory Research in Cellular and Biochemical Models

Research into the anti-inflammatory properties of N-phenylacetamide derivatives suggests a potential role for these compounds in modulating inflammatory pathways. Studies on structurally related compounds provide a framework for understanding the potential mechanisms of N-(4-chlorophenyl)-N-methylacetamide.

Methods like the heat-induced albumin denaturation assay and the red blood cell membrane stabilization assay are also employed to assess anti-inflammatory activity in vitro. researchgate.netnih.gov These tests provide preliminary evidence of a compound's ability to protect proteins and cell membranes from damage associated with inflammation. researchgate.net For instance, N-(substituted phenyl)-2-hydroxynicotinanilides, which share a substituted phenylamide core, have shown potent activity in suppressing nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. researchgate.net

The mechanism behind the anti-inflammatory effects of N-phenylacetamide analogs often involves the downregulation of pro-inflammatory mediators. nih.gov Research has shown that these compounds can significantly inhibit the expression and release of mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in activated immune cells. mdpi.comnih.govmdpi.com

This modulation is frequently linked to the inhibition of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a primary target. mdpi.comnih.gov Compounds can prevent the activation of NF-κB, thereby suppressing the transcription of genes for inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, which is also involved in inflammatory responses, has been identified as another target for inhibition by related molecules. nih.govnih.gov The inhibition of both NF-κB and p38 phosphorylation effectively reduces the production of a broad spectrum of inflammatory molecules. nih.gov

In Vitro Antitumor/Anticancer Activity Research in Cancer Cell Lines

Derivatives of phenylacetamide have been the subject of significant research for their potential anticancer properties. These studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cells and induce cell death through specific molecular mechanisms.

Synthetic phenylacetamide derivatives have shown potent dose-dependent cytotoxic effects against a range of human cancer cell lines. tbzmed.ac.irnih.gov In one study, a series of N-butyl-2-phenylacetamide derivatives were evaluated for their ability to inhibit cell growth using the MTT assay. The derivative featuring a chlorine atom at the para-position of the phenyl ring, structurally analogous to the subject compound, demonstrated significant cytotoxicity. tbzmed.ac.ir

Specifically, the N-butyl-2-(4-chlorophenyl)acetamide derivative showed notable inhibitory activity against the MDA-MB-468 (breast cancer) cell line, with a half-maximal inhibitory concentration (IC50) of 1±0.13 µM. tbzmed.ac.ir It also exhibited activity against the PC12 (pheochromocytoma) cell line with an IC50 of 7±0.09 µM. tbzmed.ac.ir These findings indicate that the 4-chloro substitution on the phenyl ring contributes to the potent antiproliferative activity of this class of compounds. tbzmed.ac.irnih.gov

Table 1: Cytotoxic Activity (IC50, µM) of N-Butyl-2-(4-chlorophenyl)acetamide Against Various Cancer Cell Lines This interactive table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-468 | Breast Cancer | 1 ± 0.13 | tbzmed.ac.ir |

| PC12 | Pheochromocytoma | 7 ± 0.09 | tbzmed.ac.ir |

| MCF7 | Breast Cancer | Not Determined | tbzmed.ac.ir |

Beyond simply inhibiting proliferation, phenylacetamide derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. tbzmed.ac.irunc.edu Studies utilizing methods like the TUNEL assay have confirmed that treatment with these compounds leads to a significant increase in DNA fragmentation, a hallmark of apoptosis. tbzmed.ac.ir

The mechanism of apoptosis induction often involves the activation of the caspase cascade, a family of proteases central to the apoptotic process. tbzmed.ac.ir Research has demonstrated that treatment with a 2-chloro substituted phenylacetamide derivative led to a significant increase in caspase 3 activity in MDA-MB-468, PC12, and MCF7 cell lines. tbzmed.ac.ir This activation of effector caspases is a critical step in the execution phase of apoptosis. unc.edu Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov This cell cycle arrest is often a precursor to apoptosis. nih.gov

The anti-proliferative effects of many modern anticancer agents are achieved through the inhibition of specific protein kinases that are crucial for tumor cell growth and survival. nih.govnih.gov While direct kinase inhibition studies on N-(4-chlorophenyl)-N-methylacetamide are not widely published, the mechanisms of structurally related compounds and the pathways they affect offer valuable insights.

Phenylacetamide and similar structures are being investigated as scaffolds for inhibitors of key cancer-related kinases. nih.govresearchgate.net For example, the BRAF/MEK/ERK pathway is a critical signaling cascade that, when mutated (e.g., BRAF V600E), drives the growth of cancers like melanoma. nih.govmdpi.com Inhibitors targeting BRAF are a cornerstone of therapy for these cancers. mdpi.com Additionally, the p38 MAPK pathway, besides its role in inflammation, is also implicated in cell proliferation and apoptosis, making it another potential target for anticancer agents. nih.govnih.gov The ability of related molecules to interfere with such fundamental signaling pathways suggests a plausible mechanism for the observed anti-proliferative effects of N-(4-chlorophenyl)-N-methylacetamide and its analogs. nih.govnih.gov

Receptor Modulation and Ligand Binding Studies (Non-Clinical)

Calcium Channel Modulation by Related Tetrazole Derivatives

In the exploration of novel therapeutics, the structural modification of known active compounds is a common strategy to enhance efficacy, selectivity, and pharmacokinetic properties. One such modification involves the use of a tetrazole ring as a bioisostere for a carboxylic acid group, a substitution that can improve the lipophilicity and bioavailability of a compound. nih.gov This approach has been investigated in the context of calcium channel modulators.

For instance, research has focused on synthesizing novel 1,4-dihydropyridine (B1200194) derivatives that incorporate a biphenyl-tetrazole moiety. nih.gov The hypothesis behind this work is that combining the structural features of an angiotensin II receptor antagonist with those of 1,4-dihydropyridine calcium channel blockers could result in compounds with dual activity. nih.gov This has led to the design and synthesis of dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[2΄-(1H-tetrazole-5-yl) biphenyl (B1667301) -4-yl] methyl] imidazole-4(or 5)-yl]- 3, 5-pyridinedicarboxylate analogs. nih.gov The synthesis of these compounds has been achieved through methods such as the classical Hantzsch condensation reaction. nih.gov

While direct studies on the calcium channel modulation by tetrazole derivatives of N-(4-chlorophenyl)-N-methylacetamide are not prevalent in the literature, the investigation of other structurally related compounds provides a rationale for such inquiries. For example, various acetamide derivatives have been identified as inhibitors of T-type calcium channels (Ca(v)3.2). nih.gov The discovery of N-(1-adamantyl)-2-[4-(2-tetrahydropyran-4-ylethyl)piperazin-1-yl]acetamide as a selective T-type calcium channel inhibitor emerged from the chemical evolution of a fragment hit from high-throughput screening. nih.gov Furthermore, certain fluorophenoxyanilide derivatives have been developed and tested for their inhibitory effects on N-type calcium channels (Ca(v)2.2), a validated target for chronic pain management. mdpi.com These examples underscore the potential for acetamide-based structures to interact with calcium channels, suggesting that derivatization of N-(4-chlorophenyl)-N-methylacetamide, potentially with a tetrazole group, could be a viable strategy for developing novel calcium channel modulators.

Investigations of Binding Affinity to Specific Receptor Sites (e.g., Farnesoid X Receptor)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose. nih.govahajournals.orgnih.gov Primarily expressed in the liver and intestine, FXR acts as a sensor for bile acids, which are its natural ligands. nih.govwikipedia.org Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) to regulate the expression of target genes. nih.govahajournals.org This regulation is central to maintaining metabolic homeostasis.

Given its significant role in metabolic pathways, FXR has emerged as an attractive drug target for conditions such as cholestasis, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia. rxlist.comnih.gov The development of synthetic FXR agonists, such as obeticholic acid, has validated this approach, with some compounds advancing to clinical trials. nih.govnih.gov

The investigation of a compound's binding affinity to FXR is a critical step in the drug discovery process. This is often accomplished through a combination of in vitro and computational methods. High-throughput screening of large chemical libraries against the FXR ligand-binding domain (LBD) can identify initial hit compounds. researchgate.net These hits can then be further evaluated using cell-based reporter assays to confirm their agonistic or antagonistic activity. For example, a luciferase reporter assay can measure the ability of a compound to induce the expression of a reporter gene under the control of an FXR-responsive promoter. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to predict and analyze the binding affinity between a ligand and the FXR-LBD. researchgate.net These studies can provide insights into the specific molecular interactions that stabilize the ligand-receptor complex. While specific binding studies for N-(4-chlorophenyl)-N-methylacetamide with the Farnesoid X Receptor have not been extensively reported, the established methodologies for screening and evaluating other synthetic ligands provide a clear framework for how such an investigation could be conducted.

Antioxidant Activity Assessment Using In Vitro Methods

The evaluation of a compound's antioxidant potential is a key aspect of its non-clinical biological characterization. A variety of in vitro assays are commonly used to determine the ability of a substance to neutralize free radicals and mitigate oxidative stress. These methods are essential for initial screening and for understanding the mechanisms of antioxidant action. nih.govbrieflands.com

Several studies have investigated the antioxidant properties of acetamide derivatives, providing a basis for assessing compounds like N-(4-chlorophenyl)-N-methylacetamide. nih.govnih.govmdpi.comnih.gov Common in vitro methods for this purpose include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govnih.gov